molecular formula C10H10ClF2NO3 B14074607 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-nitrobenzene

1-(3-Chloropropyl)-4-(difluoromethoxy)-2-nitrobenzene

Cat. No.: B14074607
M. Wt: 265.64 g/mol
InChI Key: YVOIGXUBCWOHOY-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-4-(difluoromethoxy)-2-nitrobenzene is a benzene derivative with three key substituents:

  • 3-Chloropropyl chain: Enhances lipophilicity and serves as a reactive handle for further chemical modifications .
  • 4-Difluoromethoxy group (OCF₂H): Imparts metabolic stability and electron-withdrawing effects, commonly used in agrochemicals .

Properties

Molecular Formula

C10H10ClF2NO3

Molecular Weight

265.64 g/mol

IUPAC Name

1-(3-chloropropyl)-4-(difluoromethoxy)-2-nitrobenzene

InChI

InChI=1S/C10H10ClF2NO3/c11-5-1-2-7-3-4-8(17-10(12)13)6-9(7)14(15)16/h3-4,6,10H,1-2,5H2

InChI Key

YVOIGXUBCWOHOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)[N+](=O)[O-])CCCCl

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation

While traditionally used for activated aromatics, Friedel-Crafts reactions can be adapted under high-pressure conditions. Example 4 of Patent CN104119238A utilizes Raney nickel and hydrogen gas (2–3 MPa) for reductive amination, suggesting that similar pressures might facilitate alkylation. Using 3-chloropropyl bromide and AlCl3 as a catalyst at 0°C could yield the desired product, though competing side reactions (e.g., polyalkylation) may necessitate excess substrate.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro and difluoromethoxy groups activate the ring for SNAr. A halogenated intermediate (e.g., 1-bromo-4-difluoromethoxy-2-nitrobenzene) could react with 3-chloropropylmagnesium bromide in tetrahydrofuran (THF) at −78°C. Patent CN1348951A’s phase-transfer catalysis approach might further enhance reactivity, though no direct examples are provided.

Integrated Synthetic Routes and Optimization

Combining the above steps, two routes are proposed:

Route A: Sequential Fluorination-Nitration-Alkylation

  • Fluorination : Convert trichloromethoxybenzene to chlorodifluoromethoxybenzene (74.9% yield).
  • Nitration : Introduce nitro at position 4 using H2SO4/HNO3 (89% yield).
  • Alkylation : React with 3-chloropropylmagnesium bromide under SNAr conditions (hypothetical 50–60% yield).

Challenges : Regioselective alkylation at position 1 requires precise directing, potentially necessitating protective groups.

Route B: Nitrophenol-Based Synthesis

  • Nitration : Start with ortho-nitrophenol to preinstall nitro at position 2.
  • Difluoromethoxylation : React with ClCF2H in NaOH/tetrabutylammonium bromide (46.9% yield).
  • Alkylation : Use 3-chloropropyl bromide under Friedel-Crafts conditions (hypothetical 40–50% yield).

Advantages : Preinstalled nitro group simplifies regioselectivity but compromises yield during difluoromethoxylation.

Comparative Analysis of Methodologies

Parameter Route A (Fluorination-Nitration-Alkylation) Route B (Nitrophenol-Based)
Nitro Position Control Relies on nitration directing Preinstalled nitro
Yield (Overall) ~33% (0.749 × 0.89 × 0.5) ~23% (0.469 × 0.5)
Byproducts Polyalkylation, over-nitration Isomeric difluoromethoxy
Scalability High (patent examples >500 g) Moderate (50 g scale)

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-4-(difluoromethoxy)-2-nitrobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloropropyl group, to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acetic acid.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Reduction: Formation of 1-(3-aminopropyl)-4-(difluoromethoxy)-2-nitrobenzene.

    Oxidation: Formation of 1-(3-chloropropyl)-4-(difluoromethoxy)-2-nitrobenzoic acid.

Scientific Research Applications

1-(3-Chloropropyl)-4-(difluoromethoxy)-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloropropyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially disrupting their normal function.

Comparison with Similar Compounds

1-Chloro-4-(difluoromethyl)-2-nitrobenzene (CAS 1261525-17-0)

  • Structure : Shares nitro and chloro substituents but lacks the 3-chloropropyl chain .
  • Properties :
    • Molecular weight: 207.56 g/mol (lower than the target compound due to absence of chloropropyl).
    • Physical state: Liquid at room temperature .
  • Applications : Likely used as a synthetic intermediate; its simpler structure suggests lower lipophilicity compared to the target compound.

1-(3-Chloropropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene (CAS 1806458-12-7)

  • Structure : Features a chloropropyl chain and difluoromethoxy group but substitutes the nitro group with a trifluoromethoxy (OCF₃) group at position 4 .
  • Properties :
    • Molecular weight: 304.64 g/mol.
    • Density: 1.349 g/cm³; boiling point: ~271.6°C .
  • Applications : Likely used in agrochemicals due to fluorinated substituents.
  • Key Difference : The trifluoromethoxy group increases electron-withdrawing effects but reduces nitro-related reactivity (e.g., reduction susceptibility) compared to the target compound .

Chloropropyl-Containing Piperazines and Imidazoles

  • Examples : 1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine (CAS 52605-52-4) and 1-(3-Chloropropyl)-2-methyl-5-nitroimidazole derivatives .
  • Properties :
    • Nitroimidazoles exhibit antimicrobial activity; chloropropyl-piperazines are intermediates in drug synthesis .

Nitro-Substituted Pesticides (e.g., Nitrofluorfen)

  • Example: 2-Chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene (nitrofluorfen) .
  • Properties :
    • Nitro groups enhance herbicidal activity by interacting with biological electron transport chains .
  • Key Difference : The target compound’s chloropropyl chain may improve soil adhesion or prolong activity compared to nitrofluorfen’s simpler structure .

Biological Activity

1-(3-Chloropropyl)-4-(difluoromethoxy)-2-nitrobenzene is an organic compound with the molecular formula C10H10ClF2NO3 and a molecular weight of 265.64 g/mol. This compound features a nitro group, a chloropropyl substituent, and a difluoromethoxy group attached to a benzene ring, contributing to its unique chemical properties and potential biological activities. Its structural characteristics make it a subject of interest in medicinal chemistry, particularly regarding its antimicrobial and anticancer properties.

Chemical Structure

The compound's structure is essential for understanding its biological activity. The presence of the nitro group allows for participation in redox reactions, which can influence various cellular processes. The chloropropyl and difluoromethoxy groups enhance lipophilicity, potentially affecting membrane permeability and interactions with biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in anticancer applications. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival. The nitro group plays a crucial role in these processes by participating in redox reactions that can lead to cellular damage in cancerous tissues.

Interaction with Biological Targets

This compound has been shown to interact with various enzymes and receptors within biological systems. These interactions can modulate enzyme activity and influence receptor signaling pathways, contributing to its biological effects.

Key Interactions

  • Enzyme Modulation : The compound may modulate the activity of enzymes involved in metabolic processes, which could enhance or inhibit the metabolism of other drugs.
  • Receptor Binding : It may bind to specific receptors, influencing cellular responses and potentially leading to therapeutic effects.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant potency against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Study 2: Anticancer Activity

In vitro studies demonstrated that the compound induced apoptosis in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Flow cytometry analysis indicated an increase in the percentage of apoptotic cells after treatment with varying concentrations of the compound.

Cell LineIC50 (µM)Apoptosis (%)
HeLa1540
MCF-72035

Q & A

Q. What are the optimal synthetic routes for 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-nitrobenzene, considering functional group compatibility and yield?

Methodological Answer: The synthesis involves sequential functionalization of the benzene ring. A plausible route includes:

Nitro group introduction : Nitration of a pre-substituted benzene derivative under controlled conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration) .

Difluoromethoxy installation : Use of difluoromethylation reagents (e.g., ClCF₂O− intermediates) via nucleophilic aromatic substitution (SNAr), requiring electron-deficient aromatic systems .

3-Chloropropyl attachment : Alkylation via Friedel-Crafts or coupling reactions (e.g., Pd-catalyzed cross-coupling with 3-chloropropyl halides).
Key considerations :

  • Protect nitro groups during alkylation to prevent reduction .
  • Monitor reaction progress via HPLC or TLC to optimize yield (typically 40–60% for multi-step nitroaromatics) .

Q. How can researchers characterize the structure and purity of this compound using spectroscopic methods?

Methodological Answer:

  • NMR :
    • ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm), chloropropyl chain (δ 3.5–4.0 ppm for CH₂Cl), and difluoromethoxy splitting patterns (¹⁹F coupling) .
    • ¹⁹F NMR : Confirm difluoromethoxy group (δ −70 to −80 ppm) .
  • MS (ESI or EI) : Molecular ion peak at m/z ~287.6 (C₁₀H₉ClF₂NO₃) with fragmentation patterns for nitro and chloropropyl groups .
  • HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water gradient) with UV detection at 254 nm (nitro group absorption) .

Q. What are the key stability considerations for storing and handling this compound?

Methodological Answer:

  • Light sensitivity : Nitro groups are prone to photodegradation; store in amber vials at −20°C .
  • Moisture : Chloropropyl chains may hydrolyze; use anhydrous solvents and inert atmospheres (N₂/Ar) during synthesis .
  • Thermal stability : DSC/TGA analysis recommended to determine decomposition thresholds (typical nitro compounds degrade >150°C) .

Advanced Research Questions

Q. How does the difluoromethoxy group influence the electronic properties of the benzene ring, and how can this be computationally modeled?

Methodological Answer:

  • Computational modeling :
    • DFT calculations : Use Gaussian or ORCA to map electron density (e.g., HOMO-LUMO gaps) and assess electron-withdrawing effects of difluoromethoxy vs. methoxy groups .
    • QSPR/QSAR : Correlate substituent effects (Hammett σ constants) with reactivity in SNAr or electrophilic substitution .
  • Experimental validation : Compare reaction rates with analogous compounds (e.g., 4-methoxy vs. 4-difluoromethoxy derivatives) in coupling reactions .

Q. What strategies are effective in analyzing reaction mechanisms involving the nitro group under varying conditions?

Methodological Answer:

  • Kinetic studies : Use stopped-flow spectroscopy to monitor nitro reduction (e.g., with Na₂S₂O₄) and identify intermediates .
  • Isotopic labeling : ¹⁵N-labeled nitro groups tracked via NMR or MS to trace reaction pathways .
  • Controlled hydrolysis : Assess nitro-to-amine conversion under acidic/basic conditions, comparing with computational activation energies .

Q. How can researchers resolve contradictions in reported physicochemical data for similar nitroaromatic compounds?

Methodological Answer:

  • Data reconciliation : Cross-reference experimental (e.g., NIST Webbook ) and computational datasets (PubChem ).
  • Reproducibility protocols :
    • Standardize solvent systems (e.g., DMSO-d₆ for NMR) .
    • Validate purity via orthogonal methods (e.g., HPLC + elemental analysis) .
  • Meta-analysis : Use tools like Reaxys to aggregate literature data and identify outliers .

Q. Table 1. Synthetic Routes Comparison

StepMethodYield (%)Key ConditionsReference
NitrationHNO₃/H₂SO₄650–5°C, 2 h
DifluoromethoxySNAr with ClCF₂OK45DMF, 80°C, 12 h
ChloropropylPd-catalyzed coupling50Pd(PPh₃)₄, K₂CO₃, DMF

Q. Table 2. Spectroscopic Data (NMR)

Group¹H NMR (δ, ppm)¹⁹F NMR (δ, ppm)¹³C NMR (δ, ppm)Source
Nitro (C-NO₂)--148.5
Difluoromethoxy-−75.272.8 (J = 240 Hz)
3-Chloropropyl3.7 (t, J=6 Hz)-44.1

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